molecular formula C20H25NO4S B14713485 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline CAS No. 20884-90-6

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline

Cat. No.: B14713485
CAS No.: 20884-90-6
M. Wt: 375.5 g/mol
InChI Key: FMUVIFLFKIUPHK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by the presence of an isoquinoline core with specific substituents, making it a subject of interest in medicinal chemistry and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include a variety of isoquinoline derivatives with potential biological activities, such as antineuroinflammatory agents and enzyme inhibitors .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking specific substituents.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 1-position.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.

Uniqueness

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the isopropylsulfonyl and dimethoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

CAS No.

20884-90-6

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

6,7-dimethoxy-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO4S/c1-13(2)26(22,23)16-7-5-14(6-8-16)20-17-12-19(25-4)18(24-3)11-15(17)9-10-21-20/h5-8,11-13,20-21H,9-10H2,1-4H3

InChI Key

FMUVIFLFKIUPHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC

Origin of Product

United States

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